molecular formula C15H14ClNO4S B2886791 4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid CAS No. 713083-74-0

4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic Acid

Cat. No.: B2886791
CAS No.: 713083-74-0
M. Wt: 339.79
InChI Key: ZZEKYGKBIRSMBN-UHFFFAOYSA-N
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Description

4-Chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic acid (molecular formula: C₁₅H₁₅ClNO₄S) is a sulfonamide-substituted benzoic acid derivative. Its structure features a benzoic acid core with a 4-chloro substituent and a sulfamoyl group linked to a 2,5-dimethylphenyl ring.

Properties

IUPAC Name

4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-9-3-4-10(2)13(7-9)17-22(20,21)14-8-11(15(18)19)5-6-12(14)16/h3-8,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEKYGKBIRSMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 2,5-dimethylphenylamine in the presence of a sulfonylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.

Scientific Research Applications

4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those with diuretic and antihypertensive effects.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position and electronic nature of substituents on the phenyl ring critically influence biological activity. Key comparisons include:

4-Chloro-3-[(2,5-Dichlorophenyl)Sulfamoyl]Benzoic Acid
  • Molecular formula: C₁₃H₈Cl₃NO₄S
  • Key differences : Replaces dimethyl groups with 2,5-dichloro substituents (electron-withdrawing).
4-Chloro-3-[(3-Methylphenyl)Sulfamoyl]Benzoic Acid
  • Molecular formula: C₁₄H₁₂ClNO₄S
  • Key differences : 3-Methyl substituent vs. 2,5-dimethyl in the target compound.
  • Implications: The 2,5-dimethyl configuration in the target compound may optimize steric and electronic interactions compared to mono-substituted analogues. For example, in photosynthesis-inhibiting carboxamides, 2,5-dimethylphenyl derivatives showed higher activity (IC₅₀ ~10 µM) than 3-methyl-substituted analogues .
4-Chloro-3-[(Pyridin-2-Yl)Sulfamoyl]Benzoic Acid
  • Molecular formula : C₁₂H₉ClN₂O₄S
  • Key differences : Replaces phenyl with pyridinyl (electron-deficient heterocycle).
  • Such changes may alter target selectivity compared to dimethylphenyl derivatives .
Binding Affinity and Computational Studies
  • Sulfamoyl vs. Thioether Analogues : In sulfamoyl benzoic acids, replacing sulfur with a sulfamoyl moiety (e.g., compound 4 in ) improved binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for thioether analogues). This suggests the sulfamoyl group in the target compound may enhance target engagement .
  • AutoDock Vina Predictions : Molecular docking studies highlight the importance of substituent orientation for binding. The 2,5-dimethyl arrangement likely maximizes van der Waals interactions in hydrophobic pockets .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C₁₅H₁₅ClNO₄S 340.80 2,5-dimethylphenyl, 4-Cl 3.2
4-Chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid C₁₃H₈Cl₃NO₄S 380.63 2,5-dichlorophenyl, 4-Cl 4.1
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid C₁₄H₁₂ClNO₄S 325.77 3-methylphenyl, 4-Cl 2.8
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid C₁₂H₉ClN₂O₄S 312.73 Pyridin-2-yl, 4-Cl 1.9

*LogP values estimated using fragment-based methods.

Key Research Findings and Gaps

Substituent Position Matters: 2,5-Dimethylphenyl groups outperform 3-methyl or monosubstituted analogues in PET inhibition, likely due to balanced lipophilicity and steric effects .

Electron Effects : Electron-withdrawing groups (e.g., Cl) improve binding in some contexts, but electron-donating groups (e.g., CH₃) may enhance solubility and metabolic stability .

Sulfamoyl Advantage : Sulfamoyl groups enhance binding affinity compared to simpler sulfur-containing linkers, as shown in molecular docking studies .

Data Gaps : Direct IC₅₀ or in vivo data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

4-Chloro-3-[(2,5-dimethylphenyl)sulfamoyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies and databases.

  • Molecular Formula : C₇H₆ClNO₄S
  • Molecular Weight : 235.64 g/mol
  • Melting Point : 255°C to 260°C
  • CAS Number : 1205-30-7

Research indicates that compounds with sulfamoyl groups often exhibit significant biological activity. The presence of the chloro and sulfamoyl functional groups in this compound suggests potential interactions with biological targets, particularly in inflammatory pathways and immune responses.

Anti-inflammatory Effects

Studies have shown that related compounds can modulate inflammatory responses by influencing the NF-κB signaling pathway. For instance, a study on substituted sulfamoyl compounds demonstrated their ability to enhance NF-κB activation in response to lipopolysaccharide (LPS) stimulation in human monocytic cells . This suggests that this compound may similarly affect inflammatory pathways.

Cytokine Release

The compound's structure may enhance the release of immunostimulatory cytokines. In murine studies, certain analogs were used as co-adjuvants alongside established TLR-4 agonists, leading to significant increases in antigen-specific antibody titers . This indicates a potential role for this compound in vaccine development or immune modulation.

Structure-Activity Relationship (SAR)

The efficacy of compounds similar to this compound has been evaluated through SAR studies. These studies highlight the importance of specific substituents on the phenyl ring for enhancing biological activity. For example, modifications at the 2 and 5 positions of the dimethylphenyl group have been shown to correlate with increased potency in activating NF-κB signaling .

Case Studies

StudyFindings
Structure-Activity Relationship Studies Identified key modifications that enhance NF-κB activation. Specific bis-methyl substitutions were necessary for optimal activity .
Cytokine Release Assays Compounds similar to this compound significantly increased cytokine release in THP-1 cells when combined with TLR agonists .
Murine Vaccination Studies Select analogs enhanced antibody responses when used as co-adjuvants, suggesting potential applications in immunotherapy .

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